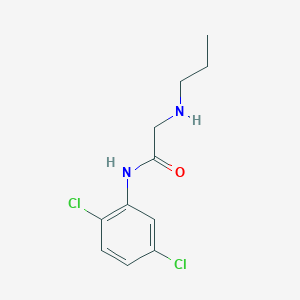

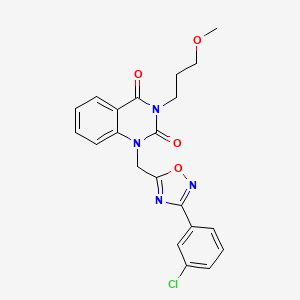

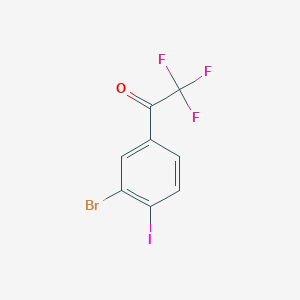

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide, or DCPA, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the amide family and is used in various applications due to its unique properties. It is an effective inhibitor of enzymes, has been used as a pesticide, and can be used as a building block for pharmaceuticals. In

科学的研究の応用

Environmental Impact and Degradation

Research has extensively studied the environmental behavior, toxicology, and degradation mechanisms of chlorophenol compounds, which share structural similarities with N-(2,5-dichlorophenyl)-2-(propylamino)acetamide. For instance, chlorophenols, including 2,4-dichlorophenoxyacetic acid (2,4-D), have been scrutinized for their potential toxic effects on non-target organisms and their persistence in various ecosystems (Islam et al., 2017). These studies highlight the necessity for strategies to mitigate the environmental release of such compounds.

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, research has focused on the development of chemoselective N-acylation reagents and the exploration of chiral axes based on N-Ar (nitrogen-aryl) bonds. Such studies are crucial for advancing methodologies in organic synthesis and the design of new pharmaceuticals. The work of Kondo and Murakami (2001) on synthetic organic chemistry based on the N-Ar axis is a notable example, showcasing the development of N-acylation reagents with improved chemoselectivity and the exploration of chiral ligands for asymmetric synthesis.

Pharmaceutical Applications

The pharmacological activities of compounds containing phenoxy acetamide structures have been extensively studied, indicating their potential as therapeutic candidates. These compounds have been investigated for various biological activities, including antituberculosis effects. The study by Iqbal et al. (2015) reviews the antituberculosis activity of organotin complexes, highlighting the potential of phenoxy acetamide derivatives in contributing to the development of new treatments for tuberculosis.

Toxicity and Safety Evaluation

The toxicity and safety of chlorophenol compounds, which share functional groups with N-(2,5-dichlorophenyl)-2-(propylamino)acetamide, have been the subject of various studies. These investigations aim to understand the potential health risks associated with exposure to such compounds. For example, the review by Kennedy (2001) on the biological effects of acetamide and its derivatives provides insight into their toxicological profiles, emphasizing the importance of assessing the safety of these chemicals.

作用機序

Target of Action

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide is a selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41 . FFAR3 is a G-protein coupled receptor that is activated by short-chain fatty acids and plays a crucial role in energy homeostasis .

Mode of Action

Upon binding to FFAR3, N-(2,5-dichlorophenyl)-2-(propylamino)acetamide triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways . This interaction results in various physiological responses, including the regulation of energy balance .

Biochemical Pathways

The activation of FFAR3 by N-(2,5-dichlorophenyl)-2-(propylamino)acetamide affects several biochemical pathways. These include the modulation of adenylate cyclase activity, leading to changes in cyclic AMP levels, and the regulation of intracellular calcium concentrations . These changes can have downstream effects on various cellular processes, including energy metabolism .

Pharmacokinetics

These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .

Result of Action

The molecular and cellular effects of N-(2,5-dichlorophenyl)-2-(propylamino)acetamide’s action are primarily related to its role as a FFAR3 agonist. By activating this receptor, the compound can influence energy homeostasis at the cellular and organismal levels . This can have various effects, depending on the specific physiological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2,5-dichlorophenyl)-2-(propylamino)acetamide. For example, factors such as pH and temperature can affect the stability of the compound, while the presence of other molecules can influence its binding to FFAR3 . Additionally, individual variations in metabolism and excretion can also impact the compound’s efficacy .

特性

IUPAC Name |

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-2-5-14-7-11(16)15-10-6-8(12)3-4-9(10)13/h3-4,6,14H,2,5,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSZZCTUOOODPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)

![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)

![N-(2-furylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2449023.png)

![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2449026.png)

![1-(3-{[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2449029.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2449032.png)